Critical Role of the 7-Chloro Moiety in Achieving PIM2 Kinase Inhibition Potency
In a directly comparable 7-azaindole-based PIM inhibitor series, the introduction of a 6-chloro substituent (analogous to the 7-position in 6-azaindoles) dramatically improved PIM2 inhibitory potency. The 6-chloro derivative (Compound 9) demonstrated an IC50 of 140 nM, which is approximately 3-fold more potent than its non-chlorinated parent (Compound 2, IC50 = 390 nM) and nearly 9-fold more potent than the corresponding indazole analog (Compound 1, IC50 = 1200 nM) [1]. This demonstrates that the chloro substituent is not merely a synthetic handle but a critical driver of biochemical activity.
| Evidence Dimension | PIM2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Class-level inference: The 7-chloro group in 3-Acetyl-7-chloro-6-azaindole is expected to provide a similar potency-enhancing effect in analogous 6-azaindole-based inhibitors. |
| Comparator Or Baseline | 6-H analog: Compound 2 (IC50 = 390 nM); Indazole analog: Compound 1 (IC50 = 1200 nM) |
| Quantified Difference | ~3-fold more potent than 6-H analog; ~9-fold more potent than indazole analog |
| Conditions | In vitro enzymatic PIM2 inhibition assay at 5 μM ATP [1]. |
Why This Matters
This quantifies the value of the chloro substituent for projects targeting PIM kinases, confirming it as essential for achieving potent lead compounds.
- [1] Nishiguchi, G.A. et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 8(5), 504-509. View Source
